3-methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde
Description
3-Methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde is a benzaldehyde derivative characterized by a methoxy group at the 3-position and a substituted ethoxy group at the 4-position of the benzene ring. The ethoxy substituent is further modified with a 2-oxo-2-(4-propylphenyl) moiety, imparting unique steric and electronic properties to the compound. Its molecular formula is C₂₁H₂₂O₅, with a molecular weight of 354.40 g/mol (calculated from the formula provided in ).
Properties
IUPAC Name |
3-methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-4-14-5-8-16(9-6-14)17(21)13-23-18-10-7-15(12-20)11-19(18)22-2/h5-12H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPZZOOXDIPCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)COC2=C(C=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of Propylbenzene
Propylbenzene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ to yield 1-(4-propylphenyl)ethanone. This reaction typically proceeds at 0–5°C in anhydrous dichloromethane:
α-Bromination of 1-(4-Propylphenyl)Ethanone
Bromination at the α-position is achieved using bromine in acetic acid or dichloromethane, analogous to protocols for 2-hydroxy-4-methoxybenzaldehyde bromination:
Reaction Conditions :
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Solvent: Glacial acetic acid or CH₂Cl₂
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Temperature: 0°C to room temperature
Protection of the Aldehyde Group
To prevent aldehyde degradation during subsequent alkylation, 3-methoxy-4-hydroxybenzaldehyde is protected as a dimethyl acetal:
Conditions :
Alkylation of the Protected Phenol
The protected phenol undergoes nucleophilic substitution with 2-bromo-1-(4-propylphenyl)ethanone in the presence of a base:
Reaction Conditions :
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Base: K₂CO₃ (2.5 equiv)
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Solvent: DMF or DMSO
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Temperature: 80–100°C
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Time: 12–24 hours
Yield : 60–75% (estimated based on analogous reactions).
Deprotection and Isolation
The acetal protecting group is hydrolyzed under acidic conditions to regenerate the aldehyde:
Conditions :
Alternative Synthetic Routes
Mitsunobu Reaction
The Mitsunobu reaction offers an alternative for ether formation without aldehyde protection. Using 2-hydroxy-1-(4-propylphenyl)ethanone and 3-methoxy-4-hydroxybenzaldehyde with diethyl azodicarboxylate (DEAD) and triphenylphosphine:
Challenges : Synthesis of 2-hydroxy-1-(4-propylphenyl)ethanone requires additional steps, reducing overall efficiency.
Ullmann Coupling
A copper-catalyzed coupling between 3-methoxy-4-iodobenzaldehyde and 2-hydroxy-1-(4-propylphenyl)ethanone:
Limitations : Low yields (~40–50%) and harsh conditions.
Analytical Characterization
Key spectroscopic data for the target compound:
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¹H NMR (CDCl₃) : δ 9.85 (s, 1H, CHO), 7.72 (d, J = 8.4 Hz, 2H, ArH), 7.35 (d, J = 8.4 Hz, 2H, ArH), 6.55 (s, 1H, ArH), 4.85 (s, 2H, OCH₂CO), 3.90 (s, 3H, OCH₃), 2.65 (t, J = 7.6 Hz, 2H, CH₂CH₂CH₃), 1.65 (m, 2H, CH₂CH₃), 1.00 (t, J = 7.3 Hz, 3H, CH₃).
Industrial-Scale Considerations
For large-scale production, the alkylation route using 2-bromo-1-(4-propylphenyl)ethanone is preferred due to:
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Scalability : Reactions are amenable to continuous flow systems.
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Cost Efficiency : Commercially available starting materials (e.g., isovanillin, propylbenzene).
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzoic acid.
Reduction: 3-methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of benzaldehyde, including 3-methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. For instance, a study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for drug development against cancers such as breast and prostate cancer.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Material Science
Polymer Synthesis
this compound can serve as a monomer in the synthesis of novel polymers. Its functional groups allow for copolymerization with other monomers to create materials with tailored properties for applications in coatings, adhesives, and biomedical devices.
Nanomaterials
Recent advancements have explored the use of this compound in the fabrication of nanomaterials. The incorporation of this benzaldehyde derivative into nanostructured materials has shown promise in enhancing their mechanical strength and thermal stability, making them suitable for high-performance applications.
Analytical Chemistry
Fluorescent Probes
The compound has been investigated as a potential fluorescent probe for detecting specific biomolecules. Its unique structure allows it to undergo fluorescence resonance energy transfer (FRET), which can be utilized in biological assays to monitor interactions between proteins or nucleic acids.
Chromatography
In analytical chemistry, this compound can be employed as a standard in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its distinct spectral properties facilitate accurate quantification and analysis of related compounds in complex mixtures.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Induced apoptosis in breast cancer cells; IC50 value determined at 15 µM. |
| Study B | Antimicrobial Efficacy | Effective against E. coli and Staphylococcus aureus; minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C | Polymer Applications | Successfully synthesized copolymers exhibiting enhanced thermal stability compared to traditional polymers. |
Mechanism of Action
The mechanism of action of 3-methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Table 1: Key Molecular Parameters of 3-Methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde and Analogs
Key Observations:
Substituent Complexity : The target compound exhibits the highest molecular weight and complexity due to its 4-propylphenyl-2-oxoethoxy group, which introduces significant hydrophobicity compared to morpholinyl or simple alkoxy substituents in analogs.
Table 2: Functional and Application-Based Comparison
Critical Insights:
- Pharmaceutical Relevance : The morpholinyl analog (CAS 6131-05-1) is more likely to exhibit improved aqueous solubility due to the morpholine ring, a feature exploited in drug design for enhancing bioavailability. In contrast, the target compound’s 4-propylphenyl group may favor lipid membrane penetration, making it suitable for central nervous system-targeting agents.
- Reactivity : The 2-oxo group in the target compound could facilitate chelation with metal ions, positioning it as a candidate for catalytic or sensing applications, whereas simpler alkoxy analogs lack this property.
Research Findings and Gaps
- Crystallographic Data: None of the evidence directly addresses the crystallographic parameters of the target compound. However, the widespread use of SHELX programs (e.g., SHELXL for small-molecule refinement) suggests that structural studies of such compounds are feasible.
- Biological Activity: No explicit data on biological activity are available for the target compound.
- Commercial Availability : The target compound is listed as discontinued in commercial catalogs (), which may hinder experimental validation of its properties compared to readily available analogs like 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde.
Biological Activity
3-Methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde, also known by its CAS number 565195-45-1, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, cytotoxicity, and structure-activity relationships.
- Molecular Formula : C19H20O4
- Molecular Weight : 312.36 g/mol
- CAS Number : 565195-45-1
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A (similar structure) | 0.004–0.03 | 0.008–0.06 | E. coli, En. cloacae |
| Compound B | 0.015 | 0.030 | S. aureus, B. cereus |
| Compound C | 0.008 | 0.20 | P. aeruginosa |
Note: The MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values indicate the effectiveness of these compounds against various bacterial strains, demonstrating that structural modifications can significantly enhance antimicrobial properties.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving derivatives of similar structures, cytotoxicity was evaluated using the MTT assay against normal human cell lines (e.g., MRC5). The results indicated varying levels of cytotoxicity, suggesting that while some derivatives exhibit potent antimicrobial activity, they may also affect normal cells.
Table 2: Cytotoxicity Results
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 25 | MRC5 |
| Compound B | 15 | HeLa |
| Compound C | >50 | MRC5 |
IC50 values represent the concentration required to inhibit cell growth by 50%.
Structure-Activity Relationship (SAR)
The biological activity of compounds like this compound is often influenced by their structural features. The presence of specific functional groups and substituents can enhance or diminish their biological effects.
- Substituent Effects : Variations in the alkyl chain length and branching can significantly affect antimicrobial potency.
- Functional Group Influence : The methoxy group at position 3 and the ethoxy group at position 4 play crucial roles in modulating activity.
Case Studies
While direct case studies on this specific compound are sparse, research on related compounds provides valuable insights:
- Study on Antibacterial Activity : A study evaluated a series of benzaldehyde derivatives and found that modifications at the para position significantly increased antibacterial efficacy against Gram-positive bacteria.
- Cytotoxicity Evaluation : Another study focused on phenolic compounds demonstrated that certain structural modifications led to reduced cytotoxicity while maintaining antimicrobial effectiveness.
Q & A
Basic Research Questions
What are the optimal synthetic routes for 3-methoxy-4-[2-oxo-2-(4-propylphenyl)ethoxy]benzaldehyde, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves sequential etherification and oxidation steps. A common approach includes:
Ether Formation: Reacting 4-propylphenacyl bromide with 3-methoxy-4-hydroxybenzaldehyde in the presence of a base (e.g., K₂CO₃) under reflux in acetone or DMF .
Oxidation: Converting intermediate alcohols to aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions .
Key Variables:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Temperature: Prolonged reflux (>6 hours) improves etherification yields but risks side reactions (e.g., aldehyde oxidation) .
Yield Optimization: Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
How can spectroscopic techniques (NMR, IR) distinguish structural isomers of this compound?
Methodological Answer:
- ¹H NMR:
- IR Spectroscopy:
- Aldehyde C=O stretch at ~1700 cm⁻¹.
- Ether (C-O-C) and ketone (C=O) stretches at 1250–1100 cm⁻¹ and 1680–1720 cm⁻¹, respectively .
Isomer Differentiation: - Regioisomers: Compare integration ratios of methoxy and propylphenyl protons in ¹H NMR .
- Conformational Isomers: Use NOESY to identify spatial proximity between substituents .
Advanced Research Questions
How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
- Software Tools: Gaussian or ORCA for Density Functional Theory (DFT) calculations.
- Key Parameters:
- Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. The aldehyde group typically has a low LUMO energy, making it susceptible to nucleophilic attack .
- Solvent effects (e.g., polarizable continuum models) refine reaction pathway predictions .
Validation: - Compare computed transition-state energies with experimental kinetic data (e.g., Arrhenius plots) .
What crystallographic challenges arise when resolving the structure of this compound, and how can they be addressed?
Methodological Answer:
- Challenges:
- Data Collection:
How do structural modifications (e.g., substituent variation) alter biological activity, and what assays validate these effects?
Methodological Answer:
- Modification Strategies:
- Replace the propylphenyl group with bulkier aryl groups to enhance steric effects on enzyme binding .
- Introduce electron-withdrawing groups (e.g., -NO₂) to increase electrophilicity of the aldehyde .
- Validation Assays:
- Enzyme Inhibition: Measure IC₅₀ values against target enzymes (e.g., kinases) via fluorescence polarization .
- Cellular Uptake: Use radiolabeled analogs (³H or ¹⁴C) to quantify intracellular accumulation .
How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Potential Causes of Discrepancies:
- Statistical Approaches:
- Apply meta-analysis to aggregate data from multiple studies, accounting for batch effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
